molecular formula C17H18ClN3O2S B2956146 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1797588-13-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2956146
CAS No.: 1797588-13-6
M. Wt: 363.86
InChI Key: GJOZODVMYHOCGL-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and consists of a pyrrolopyridine core with various substituents . The exact structure would depend on the specific derivative and its substituents .


Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent inhibitory activity towards JAKs (JAK3, JAK1, and JAK2) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives would depend on the specific derivative and its substituents .

Scientific Research Applications

Synthesis and Structural Characterization

A study highlighted the interest in methylbenzenesulfonamide due to the presence of active groups like pyridine, benzenesulfonyl, and bromine atoms. This class of molecules, including compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-chloro-2-methylbenzenesulfonamide, has been explored for its potential in drug development, particularly in targeting preparations for the prevention of human HIV-1 infection (Cheng De-ju, 2015).

Quantum Chemical and Molecular Dynamic Studies

In a study on the inhibition efficiencies of piperidine derivatives on iron corrosion, quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these derivatives. The derivatives studied include compounds structurally related to this compound (S. Kaya et al., 2016).

Electrophilic Substitution by Addition-Elimination

A research study explored the reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide, which is relevant for understanding the chemical behavior of compounds like this compound. The study focused on the electrophilic substitution mechanism through addition-elimination processes (M. Rosa & V. Marwaha, 1994).

Anti-HIV Activity

Another study synthesized a series of derivatives structurally similar to this compound, examining their potential anti-HIV activity. This research provides insights into the therapeutic potential of these compounds in treating HIV-1 infections (Z. Brzozowski & F. Sa̧czewski, 2007).

Mechanism of Action

These compounds can inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . They can inhibit cell proliferation and induce apoptosis .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors has promising prospects . They could potentially be used in the treatment of various types of cancers .

Properties

IUPAC Name

3-chloro-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2S/c1-13-15(18)6-2-7-16(13)24(22,23)20-10-4-11-21-12-8-14-5-3-9-19-17(14)21/h2-3,5-9,12,20H,4,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZODVMYHOCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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